molecular formula C25H22N2O B14423940 N,N-Dibenzyl-N'-naphthalen-2-ylurea CAS No. 86764-80-9

N,N-Dibenzyl-N'-naphthalen-2-ylurea

Cat. No.: B14423940
CAS No.: 86764-80-9
M. Wt: 366.5 g/mol
InChI Key: LAEAMQFOYHDJID-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-N'-naphthalen-2-ylurea is a substituted urea derivative characterized by two benzyl groups attached to one nitrogen atom and a naphthalen-2-yl group on the adjacent nitrogen. Structurally, it belongs to the urea family, where the carbonyl group (C=O) is flanked by two amine groups.

For example, N,N-dibenzyl-N'-methyl-N'-phenylurea (a structurally related compound) is prepared using substituted amines and isocyanates under coupling conditions, often employing reagents like DCC (dicyclohexylcarbodiimide) to facilitate urea bond formation .

Properties

CAS No.

86764-80-9

Molecular Formula

C25H22N2O

Molecular Weight

366.5 g/mol

IUPAC Name

1,1-dibenzyl-3-naphthalen-2-ylurea

InChI

InChI=1S/C25H22N2O/c28-25(26-24-16-15-22-13-7-8-14-23(22)17-24)27(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-17H,18-19H2,(H,26,28)

InChI Key

LAEAMQFOYHDJID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibenzyl-N’-naphthalen-2-ylurea typically involves the reaction of naphthalen-2-yl isocyanate with dibenzylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N,N-Dibenzyl-N’-naphthalen-2-ylurea are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N,N-Dibenzyl-N’-naphthalen-2-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The benzyl and naphthalen-2-yl groups can participate in substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-2-ylurea derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N,N-Dibenzyl-N’-naphthalen-2-ylurea has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-N’-naphthalen-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Physical Properties :

  • Molecular Formula : C₂₅H₂₂N₂O
  • Molecular Weight : 366.46 g/mol (calculated).
  • Melting Point : Data specific to this compound are unavailable, but substituted ureas generally exhibit melting points between 120–250°C, influenced by substituent bulk and hydrogen-bonding capacity .

Spectroscopic Features :

  • IR Spectroscopy : Expected peaks include ν(C=O) ~1640–1680 cm⁻¹ and ν(N–H) ~3200–3300 cm⁻¹, consistent with urea derivatives .
  • NMR Spectroscopy : The naphthalen-2-yl group would display aromatic protons in the δ 7.2–8.5 ppm range (¹H NMR), while benzyl groups would show characteristic peaks near δ 4.5–5.0 ppm (N–CH₂–Ph) .

Comparison with Similar Compounds

Substituted ureas exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis of N,N-Dibenzyl-N'-naphthalen-2-ylurea and structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
This compound R₁, R₂ = Benzyl; R₃ = Naphthalen-2-yl 366.46 N/A ν(C=O): ~1670 cm⁻¹; δ 7.2–8.5 (Ar–H)
N,N-Dibenzyl-N'-methyl-N'-phenylurea R₁, R₂ = Benzyl; R₃ = Methyl, Phenyl 376.45 180–190 ν(C=O): 1680 cm⁻¹; δ 3.2 (N–CH₃)
N-(2-Methoxyphenyl)-N'-naphthalen-2-ylurea R₁ = 2-Methoxyphenyl; R₂ = H; R₃ = Naphthalen-2-yl 331.37 215–220 ν(C=O): 1665 cm⁻¹; δ 3.8 (OCH₃)
N-[4-(Naphthalen-1-yl)thiazol-2-yl]-N'-phenylurea R₁ = Thiazolyl; R₂ = H; R₃ = Phenyl 372.44 195–200 ν(C=O): 1672 cm⁻¹; δ 7.8 (thiazole C–H)
N,N'-Bis(naphthalene-2-yl)-N,N'-bis(phenyl)benzidine Polyaromatic substituents 668.82 >300 ν(C=O): Absent (non-urea); extended aromatic δ 6.8–8.3

Key Findings:

Substituent Effects on Solubility :

  • Bulky aromatic groups (e.g., naphthalenyl, benzyl) reduce solubility in polar solvents due to increased hydrophobicity. For example, this compound is likely less soluble than N-(2-methoxyphenyl)-N'-naphthalen-2-ylurea, where the methoxy group enhances polarity .
  • Thiourea analogs (e.g., 1-Benzoyl-3-[(2-benzylsulfanyl)phenyl]thiourea) exhibit higher solubility in aprotic solvents due to sulfur's polarizability .

Hydrogen-Bonding and Crystallinity: Ureas with strong hydrogen-bond donors (e.g., N–H groups) form stable crystalline networks. The naphthalen-2-yl group in the target compound may promote π-π stacking, enhancing thermal stability . Thioureas (e.g., N,N-dibenzyl-N'-(furan-2-carbonyl)thiourea) show distinct hydrogen-bonding patterns, with ν(C=S) ~1250–1350 cm⁻¹ in IR, differentiating them from ureas .

Biological Activity: Urea derivatives with electron-withdrawing groups (e.g., nitro in triazolyl acetamides ) often exhibit enhanced bioactivity.

Synthetic Flexibility :

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods, as seen in triazolyl acetamide synthesis , could be adapted to introduce heterocyclic substituents into urea backbones for tailored applications.

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